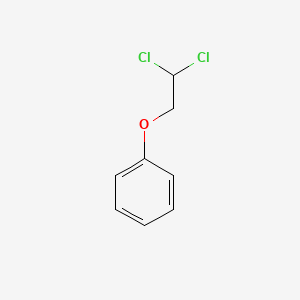

Benzene, dichloroethoxy-

Description

Historical Context of Chloroethoxybenzene Structural and Synthetic Investigations

The history of chloroethoxybenzenes is intrinsically linked to the foundational advancements in synthetic organic chemistry, particularly the development of electrophilic aromatic substitution (EAS) and ether synthesis. The early 20th century saw chemists elucidating the fundamental principles of how substituents influence reactivity on a benzene (B151609) ring. chemicalbook.com Synthesizing a target molecule like a specific dichloroethoxybenzene isomer would have been a multi-step process planned with careful consideration of these directing effects.

For instance, the synthesis of a related compound, 2,5-dichloronitrobenzene, is achieved by the nitration of 1,4-dichlorobenzene (B42874) using mixed nitric and sulfuric acids. This reaction demonstrates a key principle: the chlorine atoms deactivate the ring towards electrophilic attack but direct the incoming nitro group to the ortho position. To arrive at a dichloroethoxybenzene from such a precursor, a subsequent series of reactions would be necessary, such as reduction of the nitro group to an amine, conversion to a phenol (B47542) via a diazonium salt, and finally, etherification.

The primary method for creating the crucial ether linkage has long been the Williamson ether synthesis. This reaction involves the deprotonation of a dichlorophenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide, to form the final dichloroethoxybenzene product.

Structural elucidation in the era before modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) was a significant challenge. prepchem.com Early chemists relied on a combination of elemental analysis, melting point determination (including mixed melting point analysis with known compounds), and degradative chemical reactions to piece together the structure of a molecule. Determining the exact substitution pattern of the chlorine and ethoxy groups on the benzene ring required painstaking work, often involving the synthesis of all possible isomers and comparing their physical properties to the unknown compound.

Significance of Dichloroethoxybenzene Analogs in Advanced Organic Chemistry

While dichloroethoxybenzene itself is a specific and somewhat niche compound, its structural analogs have found utility as crucial intermediates and building blocks in a variety of advanced applications, from pharmaceuticals to materials science. An analog, in this context, refers to a molecule with a similar core structure—often a substituted alkoxybenzene—but with different functional groups. The reactivity endowed by the chloroethoxybenzene motif is transferable to these related structures.

One of the most significant roles for these analogs is as precursors in the synthesis of complex organic molecules. For example, halogenated chloroethoxybenzene derivatives are employed as key intermediates in the preparation of certain pharmaceuticals, including kinase inhibitors and antipsychotic agents. The presence of both an ether linkage and halogen atoms allows for selective modification through reactions like palladium-catalyzed cross-coupling, enabling the construction of intricate molecular architectures.

In the field of polymer chemistry, alkoxybenzene analogs have demonstrated utility. (2-Chloroethoxy)benzene, for instance, has been identified as an effective quencher in certain cationic polymerization reactions. Furthermore, related dichlorinated aromatic compounds are foundational for creating advanced materials. The synthesis of benzene derivatives bearing multiple dichlorophosphino groups, for example, yields valuable precursors for coordination polymers and materials that could function as organic wires. Analogs have also been incorporated into herbicides, such as derivatives of chloroethoxybenzene sulfonamide.

The following table summarizes the significance of various dichloroethoxybenzene analogs in different fields of research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62973-52-8 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2,2-dichloroethoxybenzene |

InChI |

InChI=1S/C8H8Cl2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

WHPWQXPEZSAJJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloroethoxybenzene and Its Positional Isomers

Strategies for Constructing the Dichloroethoxybenzene Core

The fundamental structure of dichloroethoxybenzene can be assembled by either forming the ether bond onto a pre-halogenated phenol (B47542) or by halogenating an existing ethoxybenzene precursor. Each approach has distinct advantages regarding selectivity and reaction control.

One of the most direct methods for synthesizing dichloroethoxybenzene is through the etherification of a dichlorophenol, a classic example of the Williamson ether synthesis. This method involves the deprotonation of a dichlorophenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as bromoethane (B45996) or diethyl sulfate.

A specific application of this is the synthesis of 1,4-dichloro-2-ethoxybenzene (B1621750) from 2,5-dichlorophenol. nih.gov In this procedure, the dichlorophenol is treated with a base like sodium hydroxide (B78521) to generate the corresponding sodium 2,5-dichlorophenoxide. This intermediate subsequently reacts with an ethylating agent to yield the target ether. This approach offers excellent control over the positioning of the chloro and ethoxy groups, as the substitution pattern is predetermined by the choice of the starting dichlorophenol. nih.gov

The reaction can be summarized as follows:

Table 1: Williamson Ether Synthesis of 1,4-Dichloro-2-ethoxybenzene

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

|---|

This synthetic route is highly effective because the regiochemistry is locked in by the starting dichlorophenol, avoiding the formation of other isomers.

An alternative strategy begins with ethoxybenzene and introduces the chloro groups through electrophilic aromatic substitution. The ethoxy group is an activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the benzene (B151609) ring. dntb.gov.ua Therefore, direct chlorination of ethoxybenzene tends to produce a mixture of ortho-chloroethoxybenzene and para-chloroethoxybenzene.

To achieve dichlorination, the reaction must proceed further. The first chloro substituent deactivates the ring slightly but the directing influence of the powerful ethoxy group still dominates. Chlorination of 4-chloroethoxybenzene would be expected to yield primarily 2,4-dichloroethoxybenzene. Similarly, chlorination of 2-chloroethoxybenzene would yield a mixture, including 2,4-dichloro- and 2,6-dichloroethoxybenzene.

This process typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond, making the chlorine molecule a more potent electrophile capable of overcoming the aromaticity of the benzene ring. semanticscholar.org

Table 2: Potential Products from Direct Chlorination of Ethoxybenzene

| Starting Material | Reaction | Major Monochlorinated Products | Major Dichlorinated Products |

|---|

The primary drawback of this method is the potential formation of multiple isomers, which would necessitate purification steps to isolate the desired product.

Catalysis plays a crucial role in both the etherification and halogenation routes. In halogenation, Lewis acids like FeCl₃ or AlCl₃ are essential catalysts to "activate" the halogen, rendering it sufficiently electrophilic to react with the aromatic ring.

In the context of ether synthesis, while the Williamson synthesis can be performed under simple base-promoted conditions, more advanced catalytic systems have been developed for C-O bond formation, particularly for less reactive substrates. These include copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig amination conditions, which have been adapted for diaryl ether synthesis. Although typically used for more complex aryl ethers, these catalytic methods represent powerful tools in the synthetic chemist's arsenal (B13267) that could be applied to dichloroethoxybenzene synthesis, especially in cases where the standard Williamson conditions are not effective.

Green Chemistry Principles Applied to Dichloroethoxybenzene Synthesis

The application of green chemistry principles to the synthesis of dichloroethoxybenzene and its isomers is crucial for developing environmentally benign and sustainable manufacturing processes. sigmaaldrich.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Key areas of focus include the selection of safer solvents, minimization of waste streams, and maximization of atom economy in the chosen synthetic routes.

Solvent Selection:

Solvents are a major component of waste in many chemical processes. nih.gov In a typical Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be used to facilitate the SN2 reaction. jk-sci.com However, these solvents are under scrutiny due to their toxicity and difficulty in disposal. A greener approach involves several strategies:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a primary goal. Alcohols, such as ethanol, can sometimes be used, serving as both the solvent and a reactant source, although this can lead to challenges in purification. masterorganicchemistry.com Water is an ideal green solvent, and its use is made possible through techniques like phase-transfer catalysis. nih.gov

Phase-Transfer Catalysis (PTC): This technique is highly effective for Williamson ether synthesis. crdeepjournal.org It facilitates the transfer of the dichlorophenoxide anion from an aqueous phase (where it is generated using an inexpensive base like sodium hydroxide) to an organic phase containing the ethylating agent. ias.ac.in This approach can eliminate the need for hazardous, anhydrous polar aprotic solvents, allowing the reaction to proceed in a biphasic system of water and a more benign, easily recyclable organic solvent like toluene. google.comphasetransfer.com The use of a catalyst, such as a quaternary ammonium (B1175870) salt, is essential in this process. biomedres.us

Solvent Reduction and Recycling: Minimizing the volume of solvent used is a straightforward way to reduce waste. taylorandfrancis.com Furthermore, processes should be designed to allow for the easy recovery and recycling of the solvent, reducing both waste and operational costs. biomedres.us

The following table summarizes the properties of common solvents, highlighting the rationale for selecting greener alternatives.

| Solvent Name | Type | Key Issues | Greener Alternatives |

| Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, difficult to recycle | Water (with PTC), Ethanol, 2-Methyl-THF |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Difficult to remove, potential for hazardous decomposition | Water (with PTC), Cyrene |

| Toluene | Aromatic Hydrocarbon | Volatile Organic Compound (VOC), suspected reproductive hazard | 2-Methyl-THF, Anisole |

| Water | Protic | Environmentally benign, non-toxic, non-flammable | N/A |

Waste Minimization:

Waste in the synthesis of dichloroethoxybenzene primarily originates from the solvent, byproducts of the reaction, and leftover reagents. guidechem.com Strategies to minimize this waste are integral to green synthesis design.

Source Reduction: The most effective strategy is to prevent waste generation at the source. taylorandfrancis.com This can be achieved by optimizing reaction conditions to maximize yield and selectivity, thus minimizing the formation of byproducts. Using catalytic methods, such as PTC, instead of stoichiometric reagents also significantly reduces waste. phasetransfer.com

Recycling and Reuse: In addition to solvent recycling, it may be possible to recover and reuse unreacted starting materials. The salt byproduct (e.g., sodium bromide if ethyl bromide is used) is a major component of the waste stream. While it has low toxicity, its generation in large quantities is undesirable.

Process Optimization: Implementing continuous flow processes instead of batch processing can lead to better control over reaction parameters, higher yields, and reduced waste generation.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with high atom economy is inherently less wasteful. crdeepjournal.org

The Williamson ether synthesis, the primary route to dichloroethoxybenzene, proceeds according to the following general equation, starting from a dichlorophenol and an ethylating agent (e.g., ethyl bromide):

C₆H₃Cl₂(OH) + NaOH + CH₃CH₂Br → C₆H₃Cl₂(OCH₂CH₃) + NaBr + H₂O

To calculate the percent atom economy (%AE), the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the atom economy for the synthesis of a generic dichloroethoxybenzene isomer (molecular formula C₈H₈Cl₂O).

| Compound | Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Dichlorophenol | Reactant | C₆H₄Cl₂O | 163.00 |

| Sodium Hydroxide | Reactant | NaOH | 40.00 |

| Ethyl Bromide | Reactant | C₂H₅Br | 108.97 |

| Dichloroethoxybenzene | Desired Product | C₈H₈Cl₂O | 191.05 |

| Sodium Bromide | Byproduct | NaBr | 102.89 |

| Water | Byproduct | H₂O | 18.02 |

Calculation:

Molecular Weight of Desired Product: 191.05 g/mol

Sum of Molecular Weights of All Reactants: 163.00 (Dichlorophenol) + 40.00 (NaOH) + 108.97 (Ethyl Bromide) = 311.97 g/mol

% Atom Economy = (191.05 / 311.97) x 100 ≈ 61.2%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass (38.8%) is converted into byproducts (sodium bromide and water), which are considered waste in the context of atom economy. While this is an inherent limitation of substitution reactions like the Williamson synthesis, it is still considered a reasonably efficient method. wikipedia.orgmasterorganicchemistry.com Improving atom economy would require redesigning the synthesis to be an addition-type reaction, which is challenging for this target molecule. Therefore, focusing on maximizing chemical yield and minimizing solvent waste and energy use remains the most practical approach to making the synthesis of dichloroethoxybenzene greener.

Reactivity and Transformational Chemistry of Dichloroethoxybenzene Systems

Electrophilic Aromatic Substitution Patterns in Dichloroethoxybenzenes

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The process involves an electrophile attacking the electron-rich π system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgminia.edu.eg A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. msu.edu The rate and regioselectivity of these reactions on a substituted benzene, such as dichloroethoxybenzene, are dictated by the nature of the substituents already present.

The position of an incoming electrophile on the dichloroethoxybenzene ring is determined by the cumulative directing effects of the ethoxy and the two chloro substituents. Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors. wikipedia.orgsavemyexams.com

Ethoxy Group (-OCH₂CH₃): The ethoxy group is classified as a strongly activating group and an ortho-, para-director. organicchemistrytutor.com The oxygen atom adjacent to the ring possesses lone pairs of electrons which it donates into the aromatic π system through resonance (a +R effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org This electron donation also helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.

In a dichloroethoxybenzene molecule, these effects are combined. The powerful activating and ortho-, para-directing effect of the ethoxy group generally dominates over the deactivating but also ortho-, para-directing effects of the two chlorine atoms. Therefore, electrophilic substitution is most likely to occur at the positions that are ortho and para to the ethoxy group and are not already substituted. The precise location of substitution will depend on the specific isomer of dichloroethoxybenzene and steric hindrance effects.

| Substituent | Activating/Deactivating Effect | Primary Electronic Influence | Directing Preference |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Activating | Resonance Donation (+R) | Ortho, Para |

| Chloro (-Cl) | Deactivating | Inductive Withdrawal (-I) | Ortho, Para |

The ability to control the regioselectivity of electrophilic aromatic substitution makes it a highly valuable tool in organic synthesis. pressbooks.pub By introducing new functional groups onto the dichloroethoxybenzene scaffold, a variety of derivatives can be prepared, which can serve as key intermediates for more complex molecules. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq

For example, the nitration of an isomer like 1,2-dichloro-4-ethoxybenzene would be directed by the dominant ethoxy group to its ortho positions (positions 3 and 5). Position 5 is sterically less hindered, making it a likely site for the introduction of a nitro (-NO₂) group. This resulting nitrodichloroethoxybenzene derivative could then undergo further transformations, such as the reduction of the nitro group to an amine (-NH₂), opening pathways to a wide array of other compounds. utrgv.edu

| Reaction | Typical Reagents | Electrophile | Functional Group Introduced |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | -Br or -Cl |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | -COR |

Nucleophilic Substitution Reactions Involving the Chloroethoxy Moiety

Aryl halides are characteristically unreactive toward nucleophilic substitution reactions under typical laboratory conditions. chemguide.co.uk This reduced reactivity is a consequence of the resonance between the halogen's lone pairs and the ring's π electrons, which imparts a partial double-bond character to the carbon-halogen bond, making it stronger and harder to break. vedantu.com

Despite their inherent stability, the chlorine atoms on the dichloroethoxybenzene ring can be displaced through nucleophilic aromatic substitution (SNAr) under specific, often forcing, conditions such as high temperatures and pressures. libretexts.org The viability of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. youtube.com While dichloroethoxybenzene lacks such strong activating groups, substitution is still possible.

The most common mechanism for SNAr is the addition-elimination pathway. In this two-step process, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

An alternative pathway, the elimination-addition mechanism, can occur in the presence of an exceptionally strong base like sodium amide (NaNH₂). libretexts.org This mechanism involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. youtube.com

Through high-pressure and high-temperature reactions, the chlorine atoms of dichloroethoxybenzene can be substituted by various nucleophiles to generate new derivatives. For instance, treatment with concentrated sodium hydroxide (B78521) at elevated temperatures can replace a chlorine atom with a hydroxyl group, yielding a dichlorophenoxyethanol derivative upon workup. vedantu.comlibretexts.org Similarly, reaction with ammonia or amines under pressure can introduce an amino group, and reaction with alkoxides or thiolates can form new ether or thioether linkages, respectively. The synthesis of various substituted phenazine and alkylthio benzene derivatives often utilizes nucleophilic substitution on halogenated benzene precursors. utrgv.edunih.gov

Oxidative and Reductive Transformations of Dichloroethoxybenzene

The dichloroethoxybenzene molecule can undergo transformations that target either the aromatic ring or its substituents.

Oxidative Transformations: The aromatic ring of benzene and its derivatives is generally resistant to oxidation except under harsh conditions that often lead to ring cleavage. The ethoxy group's ether linkage is also relatively stable to oxidation. However, if other substituents with benzylic hydrogens are present on the ring, they can be oxidized. For example, an alkyl side chain can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). pressbooks.pub

Reductive Transformations: The benzene ring can be reduced to a cyclohexane ring via catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel. libretexts.org Applying these conditions to dichloroethoxybenzene would likely yield dichloroethoxycyclohexane isomers. It is also possible that under certain catalytic conditions, the chlorine atoms may be removed through a process called hydrogenolysis. Furthermore, if a nitro group has been previously introduced onto the ring, it can be selectively reduced to a primary amine group using a variety of reagents, including catalytic hydrogenation or metals in acidic solution (e.g., Sn/HCl), a key step in the synthesis of many aromatic compounds.

Selective Reduction of Aromatic Ring Systems

The partial reduction of the aromatic ring in dichloroethoxybenzene systems can be achieved through methods like the Birch reduction, which selectively reduces the aromatic ring to a cyclohexadiene derivative. drpress.org This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia in the presence of an alcohol as a proton source. wikipedia.org

The regioselectivity of the Birch reduction on substituted benzenes is well-established. For aromatic ethers like anisole, a close analog of ethoxybenzene, the electron-donating nature of the alkoxy group directs the reduction to occur at the ortho and meta positions relative to it. researchgate.net This leads to the formation of a 1-alkoxy-1,4-cyclohexadiene. By analogy, the Birch reduction of a dichloroethoxybenzene isomer would be expected to yield a dichlorinated ethoxy-substituted cyclohexadiene. The precise isomer formed would depend on the initial substitution pattern of the chlorine atoms on the benzene ring.

Table 1: Expected Products from Birch Reduction of Dichloroethoxybenzene Isomers

| Starting Material (Isomer) | Key Intermediates | Expected Major Product |

|---|---|---|

| 2,3-Dichloroethoxybenzene | Radical anion, Dianion | 2,3-Dichloro-1-ethoxy-1,4-cyclohexadiene |

| 2,4-Dichloroethoxybenzene | Radical anion, Dianion | 2,4-Dichloro-1-ethoxy-1,4-cyclohexadiene |

| 2,5-Dichloroethoxybenzene | Radical anion, Dianion | 2,5-Dichloro-1-ethoxy-1,4-cyclohexadiene |

| 2,6-Dichloroethoxybenzene | Radical anion, Dianion | 2,6-Dichloro-1-ethoxy-1,4-cyclohexadiene |

| 3,4-Dichloroethoxybenzene | Radical anion, Dianion | 3,4-Dichloro-1-ethoxy-1,4-cyclohexadiene |

Note: The table is predictive and based on established principles of the Birch reduction on substituted aromatic ethers. Actual product distribution may vary based on reaction conditions.

Catalytic hydrogenation offers a more complete reduction of the aromatic ring. Under forcing conditions, such as high pressure and temperature with catalysts like rhodium on carbon or platinum, the aromatic ring of substituted benzenes can be fully reduced to a cyclohexane ring. tcichemicals.com For dichloroethoxybenzene, this would result in the formation of the corresponding dichloroethoxycyclohexane. The stereochemistry of the product would be influenced by the choice of catalyst and the specific reaction conditions. organicchemistrydata.org

Oxidation Pathways Leading to Functionalized Products

The oxidation of dichloroethoxybenzene can lead to a variety of functionalized products, depending on the oxidant and reaction conditions. One potential pathway involves the oxidative dearomatization of the corresponding dichlorophenol, which could be formed in situ or as a preceding step. nih.govresearchgate.net Hypervalent iodine reagents have been shown to be effective in the oxidative dearomatization of phenols to produce cyclohexadienones. rsc.org For a dichlorophenol, this would yield a dichlorinated cyclohexadienone, a versatile synthetic intermediate.

The reaction mechanism for hypervalent iodine(III)-mediated oxidative dearomatization is thought to proceed through the formation of an aryl-λ³-iodane intermediate. rsc.org This intermediate can then undergo either a direct nucleophilic attack on the aromatic ring or a unimolecular fragmentation to a phenoxenium ion, which is then trapped by a nucleophile. rsc.org The presence of electron-withdrawing chlorine atoms on the ring would influence the reactivity and the preferred pathway.

Another potential oxidative transformation is the cleavage of the ether bond, followed by oxidation of the resulting dichlorophenol. Strong oxidizing agents could potentially lead to ring-opening products, although the stability of the aromatic ring makes this a challenging transformation. Milder oxidizing agents might selectively oxidize benzylic positions if an appropriate side chain were present.

Rearrangement Reactions of Dichloroethoxybenzene Derivatives

Derivatives of dichloroethoxybenzene can undergo several types of molecular rearrangements, leading to structurally diverse products with potential applications in synthesis.

Mechanistic Studies of Molecular Rearrangements

Several classic rearrangement reactions are pertinent to appropriately substituted dichloroethoxybenzene derivatives.

Claisen Rearrangement : An allyl ether of a dichlorophenol, which is a derivative of dichloroethoxybenzene, would be a candidate for a Claisen rearrangement. This harvard.eduharvard.edu-sigmatropic rearrangement involves the concerted movement of six electrons in a six-membered ring transition state. libretexts.org The reaction is typically thermally induced and results in the migration of the allyl group to the ortho position of the phenol (B47542). libretexts.org If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org The presence of chloro substituents on the aromatic ring would influence the electronic nature of the ring and potentially the rate and regioselectivity of the rearrangement. stackexchange.com

Fries Rearrangement : A dichlorophenyl ester, which can be considered a derivative of dichloroethoxybenzene where the ethyl group is replaced by an acyl group, can undergo a Fries rearrangement. wikipedia.org This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring, catalyzed by a Lewis acid. chemistrylearner.com The reaction mechanism is believed to proceed through the formation of an acylium ion intermediate that then performs an electrophilic aromatic substitution on the dichlorophenol ring. pw.live The regioselectivity (ortho vs. para) is often dependent on the reaction temperature and solvent. bdu.ac.in A photochemical variant, the Photo-Fries rearrangement, proceeds through a radical mechanism. slideshare.net

Smiles Rearrangement : The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org A suitably substituted dichloroethoxybenzene derivative, for example, one with a nucleophilic group at the end of a side chain attached to the ether oxygen, could undergo this rearrangement. The reaction requires the aromatic ring to be activated by electron-withdrawing groups, a condition met by the presence of the two chlorine atoms. researchgate.net The mechanism involves the attack of the intramolecular nucleophile on the aromatic ring at the carbon bearing the ether linkage, leading to the displacement of the ether oxygen. manchester.ac.uk

Synthetic Applications of Rearrangement Products

The products of these rearrangement reactions are valuable synthetic intermediates.

Products from Claisen Rearrangement : The ortho-allyl dichlorophenols produced from the Claisen rearrangement can be further functionalized. For example, the double bond of the allyl group can undergo various additions, and the phenolic hydroxyl group can be used to direct further substitutions on the aromatic ring. These compounds can serve as precursors for the synthesis of complex heterocyclic systems.

Products from Fries Rearrangement : The hydroxy- and dihydroxy-dichloroacetophenones and benzophenones obtained from the Fries rearrangement are important building blocks in medicinal chemistry and materials science. sigmaaldrich.com The presence of the ketone and hydroxyl functionalities allows for a wide range of subsequent chemical transformations, including the synthesis of flavonoids, chalcones, and other biologically active molecules.

Products from Smiles Rearrangement : The Smiles rearrangement provides a route to complex diaryl ethers, amines, and sulfides that might be difficult to synthesize through intermolecular routes. researchgate.net These products can have applications in the development of pharmaceuticals and agrochemicals.

Table 2: Potential Rearrangement Reactions of Dichloroethoxybenzene Derivatives

| Rearrangement Type | Required Derivative Structure | Key Mechanistic Feature | Typical Product Class |

|---|---|---|---|

| Claisen | Allyl (2,X-dichlorophenyl) ether | harvard.eduharvard.edu-Sigmatropic shift | o-Allyl-2,X-dichlorophenol |

| Fries | 2,X-Dichlorophenyl acetate | Acylium ion intermediate | Hydroxy-dichloroacetophenone |

Computational Chemistry and Theoretical Investigations of Dichloroethoxybenzene

Quantum Chemical Studies on Dichloroethoxybenzene Electronic Structure

Quantum chemical studies provide a microscopic view of the electronic makeup of dichloroethoxybenzene. By solving the Schrödinger equation with various levels of approximation, we can determine fundamental properties such as molecular orbital energies, electron density distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

For a representative isomer, 2,4-dichloro-1-ethoxybenzene, DFT calculations can be used to optimize the molecular geometry, yielding key structural parameters. These calculations reveal the bond lengths and angles that correspond to the molecule's lowest energy state.

Table 1: Calculated Ground State Properties of 2,4-dichloro-1-ethoxybenzene using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1153.3 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.75 |

Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations.

The calculated HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

The Hartree-Fock (HF) method is another fundamental ab initio approach in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. While HF theory neglects electron correlation, it serves as a foundational method and a starting point for more advanced computational techniques.

HF calculations provide insights into the molecular orbitals and their energies. For dichloroethoxybenzene, this method can be used to understand the electronic environment around the chlorine, oxygen, and carbon atoms. Comparing HF and DFT results can also highlight the importance of electron correlation in describing the system accurately.

Table 2: Comparison of Key Parameters for 2,4-dichloro-1-ethoxybenzene Calculated by HF and DFT

| Parameter | Hartree-Fock (HF) | Density Functional Theory (DFT) |

|---|---|---|

| C-O Bond Length (Å) | 1.355 | 1.368 |

| C-Cl Bond Length (Å) | 1.730 | 1.745 |

Note: These are hypothetical values for illustrative purposes.

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In dichloroethoxybenzene, the HOMO is typically localized on the benzene (B151609) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the aromatic ring and the chlorine atoms.

The electronic density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule. For dichloroethoxybenzene, MEP maps would show regions of negative potential around the electronegative chlorine and oxygen atoms, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential would be found around the hydrogen atoms.

Molecular Dynamics and Conformational Analysis of Dichloroethoxybenzene

While quantum chemical methods provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intramolecular interactions.

The ethoxy group in dichloroethoxybenzene is not static and can rotate around the C-O bond. This rotation gives rise to different conformers with varying energies. A potential energy surface (PES) scan can be performed by systematically changing the dihedral angle of the C-C-O-C bond and calculating the energy at each step.

The PES for dichloroethoxybenzene would likely reveal two main stable conformers: a planar (or near-planar) conformer where the ethyl group is in the plane of the benzene ring, and a non-planar (gauche) conformer where the ethyl group is out of the plane. The planar conformer is often the global minimum due to favorable conjugation between the oxygen lone pair and the aromatic π-system. The rotational barrier between these conformers can also be determined from the PES, which is the energy required to move from one stable conformation to another.

Table 3: Relative Energies of Dichloroethoxybenzene Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 0.00 |

| Transition State | 90° | 5.50 |

Note: These are hypothetical values for illustrative purposes.

The stability of the different conformers of dichloroethoxybenzene is governed by a delicate balance of intramolecular interactions. These include steric hindrance between the ethoxy group and the chlorine atoms, as well as electronic effects such as hyperconjugation.

Predictive Modeling for Dichloroethoxybenzene Reactivity

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules like dichloroethoxybenzene. Through the application of theoretical models, it is possible to gain insights into the electronic structure and potential reaction pathways, guiding experimental work and providing a deeper understanding of chemical behavior.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The energies and spatial distributions of these orbitals in dichloroethoxybenzene are crucial in determining its behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.orgacadpubl.eucumhuriyet.edu.tr The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For dichloroethoxybenzene, the presence of two electron-withdrawing chlorine atoms on the benzene ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. Conversely, the ethoxy group (-OCH2CH3) is an electron-donating group, which would tend to raise the energy of the HOMO. The interplay of these opposing electronic effects determines the final energy levels and the distribution of the frontier orbitals.

Computational studies on related chlorinated aromatic compounds can provide insights into what might be expected for dichloroethoxybenzene. For instance, studies on dichlorophenyl derivatives have shown that the location and nature of substituents significantly influence the HOMO-LUMO gap and, consequently, the reactivity. nih.gov

A hypothetical FMO analysis for a representative isomer, 2,4-dichloroethoxybenzene, would likely show the HOMO density concentrated on the benzene ring, with significant contributions from the oxygen atom of the ethoxy group due to its electron-donating nature. The LUMO, on the other hand, would also be distributed over the aromatic ring, with notable contributions from the carbon atoms bonded to the chlorine atoms, reflecting their electron-withdrawing character.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Dichloroethoxybenzene

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Moderately low | Lowered by two Cl atoms, raised by the ethoxy group. |

| LUMO Energy | Low | Significantly lowered by the electron-withdrawing Cl atoms. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of activating and deactivating groups. |

| HOMO Localization | Primarily on the aromatic ring, with high density near the ethoxy group. | The ethoxy group is a strong electron-donating group. |

| LUMO Localization | Distributed across the aromatic ring, with higher density near the chlorine atoms. | The chlorine atoms are electron-withdrawing, creating electron-deficient sites. |

In a potential reaction, an electrophile would likely attack the positions on the ring where the HOMO is most prominent, which are typically ortho and para to the activating ethoxy group, though steric hindrance from the chlorine atoms would also play a role. Conversely, a nucleophile would target the areas where the LUMO is localized, suggesting that nucleophilic aromatic substitution could be possible under certain conditions, with the chlorine-bearing carbons being potential sites of attack.

Reaction Pathway Prediction and Transition State Analysis

Beyond FMO theory, computational chemistry allows for the detailed exploration of potential reaction pathways and the characterization of transition states. masterorganicchemistry.comschoolwires.net This is crucial for understanding reaction mechanisms and predicting reaction outcomes and rates.

For dichloroethoxybenzene, several types of reactions could be computationally modeled, including:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are common for benzene derivatives. schoolwires.net Computational modeling can predict the most favorable position of attack by an electrophile. This involves calculating the energies of the intermediate carbocations (sigma complexes) for attack at each possible position on the ring. The pathway with the lowest activation energy, which proceeds through the most stable transition state, will be the favored one.

Nucleophilic Aromatic Substitution: While less common for electron-rich rings, the presence of two deactivating chlorine groups could make dichloroethoxybenzene susceptible to nucleophilic aromatic substitution under harsh conditions. Theoretical calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (the intermediate), and the departure of a chloride ion. Transition state analysis would reveal the energy barrier for this process.

Oxidative Addition Reactions: In the context of organometallic chemistry, computational studies can predict the feasibility of a metal complex inserting into one of the C-Cl bonds of dichloroethoxybenzene. nih.govd-nb.info Density Functional Theory (DFT) calculations can be used to map out the potential energy surface for such a reaction, identifying the transition state and determining the activation energy.

Transition State Analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Computational Data for a Hypothetical Reaction of Dichloroethoxybenzene

| Reaction Parameter | Hypothetical Value (Illustrative) | Significance |

| Reactant Energy | -X kcal/mol | Baseline energy of the starting materials. |

| Transition State Energy | -X + ΔG‡ kcal/mol | The peak of the energy barrier for the reaction. |

| Product Energy | -Y kcal/mol | The final energy of the products. |

| Activation Energy (ΔG‡) | +Z kcal/mol | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction. |

| Reaction Energy (ΔG) | Y - X kcal/mol | The overall thermodynamic driving force of the reaction. A negative value indicates a favorable (exergonic) reaction. |

| Key Transition State Bond Lengths | C-E (forming): ~2.5 ÅC-H (breaking): ~1.5 Å | (For an electrophilic substitution 'E') Shows the extent of bond formation and breakage at the transition state. |

By comparing the activation energies for different possible reaction pathways, computational chemists can predict which products are most likely to form and under what conditions. For dichloroethoxybenzene, this could involve comparing the barriers for electrophilic attack at different positions on the aromatic ring or comparing the feasibility of different types of reactions altogether.

Environmental Fate and Degradation Mechanisms of Dichloroethoxybenzene Analogs

Biotic Degradation Pathways of Halogenated Aromatic Ethers

The biodegradation of halogenated aromatic compounds can proceed under both aerobic and anaerobic conditions, typically involving a series of enzymatic reactions. nih.govnih.gov The initial and most challenging step in the degradation of these compounds is often the removal of the halogen substituents, a process known as dehalogenation. nih.gov While non-halogenated aromatic ethers are more readily biodegradable, specialized microbial strains are often required to mineralize their halogenated counterparts. nih.gov

Under aerobic conditions, the primary mechanism for the initial breakdown of chlorinated aromatic compounds is oxidative dehalogenation. nih.gov This process is initiated by oxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to the formation of intermediates that are more susceptible to further degradation. nih.govub.edu

The aerobic degradation of chlorinated benzenes is often initiated by dioxygenase enzymes, which produce chlorocatechols. ub.edu These intermediates are then further metabolized into compounds that can enter central metabolic pathways like the Krebs cycle. ub.edu Several bacterial species have been identified that can utilize chlorinated aromatic compounds as their sole source of carbon and energy. For instance, isolates identified as Rhodococcus, Ralstonia, and Variovorax species have been shown to grow on benzene (B151609), chlorobenzene, and various dichlorobenzene (DCB) isomers. nih.govresearchgate.net

In many cases, the degradation of a highly substituted compound like dichloroethoxybenzene may occur through cometabolism. This is a process where microbes, while growing on one compound (the primary substrate), produce non-specific enzymes that can fortuitously transform other compounds (the cometabolates). nih.gov Studies have demonstrated the cometabolic transformation of trichloroethene (TCE) and cis-1,2-dichloroethene (cDCE) by bacterial cultures grown on benzene, chlorobenzene, and dichlorobenzene isomers. nih.gov This suggests that microbial communities in environments contaminated with simpler aromatic compounds may have the capacity to cometabolize more complex structures like dichloroethoxybenzenes.

Table 1: Examples of Aerobic Bacteria Involved in Chlorinated Aromatic Degradation

| Bacterial Genus | Growth Substrate(s) | Cometabolized Compound(s) | Reference(s) |

| Rhodococcus | Benzene | TCE, cDCE | nih.gov |

| Ralstonia | Chlorobenzene, 1,3-DCB | TCE, cDCE | nih.gov |

| Variovorax | 1,2-DCB | TCE, cDCE | nih.gov |

| Pseudomonas | Monochlorobenzene | - | ub.edu |

The key to aerobic biodegradation is the enzymatic cleavage of the carbon-halogen bond. nih.gov This is often accomplished by oxygenases, which catalyze the incorporation of oxygen into the substrate, leading to dehalogenation. nih.gov Haloalkane dehalogenases represent another class of enzymes crucial for detoxification, catalyzing the hydrolytic cleavage of carbon-halogen bonds in aliphatic compounds without the need for cofactors or metal ions. nih.govebi.ac.uk This reaction yields an alcohol, a halide ion, and a proton. ebi.ac.uk While primarily studied for haloalkanes, the principles of hydrolytic dehalogenation are relevant to the breakdown of intermediates formed during the degradation of more complex aromatic structures. The initial attack on the aromatic ring of a dichloroethoxybenzene molecule by a dioxygenase would likely be the first step, followed by cleavage of the ether bond and subsequent dehalogenation of the resulting chlorinated aliphatic or aromatic fragments. nih.gov

In the absence of oxygen, different microbial pathways are utilized for the degradation of halogenated compounds. Anaerobic environments are common in subsurface soils, sediments, and contaminated groundwater aquifers. cranfield.ac.uknih.gov

The primary mechanism for the anaerobic biotransformation of chlorinated aromatic compounds is reductive dechlorination, also known as halorespiration. frtr.gov In this process, the chlorinated compound serves as a terminal electron acceptor for microbial respiration, and a halogen atom is removed and replaced with a hydrogen atom. frtr.govnih.gov This process typically occurs in a stepwise manner, with highly chlorinated compounds being sequentially reduced to less chlorinated, and often less toxic, products. frtr.gov For example, tetrachloroethene (PCE) can be completely dechlorinated to the non-toxic compound ethene through the sequential formation of trichloroethene (TCE), dichloroethene (DCE), and vinyl chloride (VC). frtr.goverwiki.net

For a compound like dichloroethoxybenzene, a similar pathway can be hypothesized. The process would involve the sequential removal of chlorine atoms from the benzene ring, leading to monochloroethoxybenzene and finally ethoxybenzene. The ether linkage might then be cleaved, followed by the degradation of the benzene ring itself, a process that has been observed for non-halogenated aromatics under anaerobic conditions. nih.gov Studies on dichlorobenzene (DCB) isomers have shown that they can be reductively dechlorinated, with 1,2-DCB generally being the most readily degraded isomer, followed by 1,3-DCB and 1,4-DCB. dtic.mil

Anaerobic degradation, particularly of complex pollutants, is often carried out not by a single microbial species but by a consortium of different microorganisms working in concert. nih.govnih.gov These consortia can create a food web where the metabolic byproducts of one group of organisms serve as substrates for another. researchgate.net

In the context of reductive dechlorination, fermentative bacteria play a crucial role by breaking down complex organic matter or added electron donors (like lactate (B86563) or acetate) to produce hydrogen (H₂). frtr.gov This hydrogen then serves as the primary electron donor for dehalorespiring bacteria, which carry out the actual dechlorination step. frtr.gov A well-known group of dehalorespiring bacteria is the Dehalococcoides species, which are capable of dechlorinating a wide range of chlorinated compounds, including chlorinated benzenes and dioxins. nih.gov The successful anaerobic biotransformation of dichloroethoxybenzene would likely depend on the presence and activity of such a specialized microbial consortium capable of both providing the necessary electrons and catalyzing the specific reductive dechlorination steps. nih.govnih.gov

Table 2: Key Processes in Anaerobic Dechlorination

| Process | Description | Key Microbial Groups | Electron Donor(s) | Electron Acceptor(s) | Reference(s) |

| Fermentation | Breakdown of organic substrates to produce electron donors for other organisms. | Fermentative Bacteria | Complex Organics, Lactate, Acetate | - | frtr.gov |

| Halorespiration (Reductive Dechlorination) | Use of chlorinated compounds as terminal electron acceptors for energy conservation. | Dehalococcoides spp. | Hydrogen (H₂) | Chlorinated Benzenes, Ethenes | frtr.govnih.gov |

Anaerobic Biotransformation of Dichloroethoxybenzene Structures

Abiotic Environmental Transformation of Dichloroethoxybenzene

Abiotic degradation processes are crucial in determining the ultimate fate of organic pollutants in the environment. For dichloroethoxybenzene, the primary abiotic transformation routes are expected to be photolysis and hydrolysis, which involve the breakdown of the molecule through light energy and reaction with water, respectively.

Photolytic degradation is anticipated to be a significant pathway for the transformation of dichloroethoxybenzene in the environment. Studies on analogous compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), indicate that cleavage of the ether bond and dechlorination are plausible photolytic reactions. For instance, the photolysis of the n-butyl ester of 2,4-D in both liquid and vapor phases has been shown to proceed via dechlorination at the ortho position, along with the cleavage of the ether linkage to form chlorophenols. The half-life for the decomposition of this 2,4-D ester was observed to be approximately 13 days under simulated solar radiation.

The rate and products of photolysis are influenced by the specific isomer of dichloroethoxybenzene and the environmental medium. The presence of photosensitizers in natural waters, such as humic acids, could also accelerate the degradation process. The primary photochemical reactions are expected to involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent bond cleavage.

Table 1: Anticipated Photolytic Degradation Parameters for Dichloroethoxybenzene Analogs (Note: Data is extrapolated from studies on structurally similar compounds like 2,4-D esters and other chlorinated aromatic ethers and is intended for illustrative purposes.)

| Parameter | Expected Value/Outcome | Basis of Extrapolation |

| Primary Photolytic Reactions | Dechlorination, Ether bond cleavage | Observed in the photolysis of 2,4-D n-butyl ester. |

| Key Influencing Factors | Wavelength of light, Presence of photosensitizers | General principles of environmental photochemistry. |

| Anticipated Half-life | Days to weeks in sunlit surface waters | Based on the photolytic half-life of 2,4-D esters. |

This table is interactive. Click on the headers to sort the data.

The ether linkage in dichloroethoxybenzene is generally expected to be resistant to hydrolysis under typical environmental pH and temperature conditions. However, the stability can be influenced by the substitution pattern on the benzene ring. Studies on other aromatic ethers suggest that hydrolysis is not a major degradation pathway in the absence of catalysts or extreme conditions. For example, under environmental conditions, the hydrolysis of 2,4-D is considered to be negligible.

Dehalogenation, the removal of chlorine atoms from the aromatic ring, is a critical step in the detoxification of chlorinated aromatic compounds. While often microbially mediated, abiotic dehalogenation can occur under certain conditions. Reductive dehalogenation, for instance, can happen in anaerobic environments where reducing agents are present. The kinetics of dehalogenation would depend on the specific isomer of dichloroethoxybenzene, with different positions of chlorine atoms exhibiting varying reactivity.

Table 2: Predicted Hydrolytic Stability and Dehalogenation of Dichloroethoxybenzene (Note: These predictions are based on the general behavior of chlorinated aromatic ethers and related compounds.)

| Process | Predicted Stability/Rate | Influencing Factors |

| Hydrolysis of Ether Bond | Generally stable under environmental conditions | pH, Temperature, Catalysts |

| Abiotic Dehalogenation | Slow in aerobic environments; potentially faster in anaerobic, reducing environments | Redox potential, Presence of electron donors |

This table is interactive. Click on the headers to sort the data.

Intermediates and End Products of Dichloroethoxybenzene Degradation

Based on the degradation pathways of analogous compounds, the initial transformation of dichloroethoxybenzene is likely to produce dichlorophenols and chloroethoxyphenols through the cleavage of the ether bond. Subsequent reactions could involve further dechlorination, leading to the formation of monochlorinated and non-chlorinated phenols and catechols.

For example, the degradation of 2,4-dichlorophenol, a potential intermediate, is known to proceed through the formation of 3,5-dichlorocatechol. These catecholic intermediates are susceptible to ring cleavage, a critical step towards complete mineralization.

Anticipated Transient Species in Dichloroethoxybenzene Degradation:

Dichloro-phenols (e.g., 2,4-dichlorophenol, 3,4-dichlorophenol)

Chloro-ethoxy-phenols

Monochlorinated phenols

Dichlorocatechols

Chlorocatechols

Catechol

Complete mineralization refers to the conversion of an organic compound to inorganic substances such as carbon dioxide, water, and mineral salts (e.g., chloride ions). For dichloroethoxybenzene, achieving complete mineralization would likely require a sequence of abiotic and biotic processes.

Following the initial photolytic and/or hydrolytic transformations that produce hydroxylated and dechlorinated intermediates, microbial degradation is expected to play a significant role. Microorganisms can utilize these intermediates as carbon and energy sources, leading to the cleavage of the aromatic ring and subsequent metabolism through central metabolic pathways. The ultimate end products of complete mineralization would be CO₂, H₂O, and Cl⁻. The efficiency of mineralization would be highly dependent on environmental conditions such as the presence of adapted microbial communities, oxygen levels, and nutrient availability.

Advanced Analytical Methodologies for Dichloroethoxybenzene Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are indispensable for the detailed structural analysis of dichloroethoxybenzene isomers. These techniques allow researchers to probe the molecular structure and connectivity of atoms, providing a wealth of information for accurate identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, it is possible to distinguish between the different isomers of dichloroethoxybenzene and to determine the precise connectivity of the atoms.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings, which is affected by the presence of electronegative atoms like chlorine and oxygen.

For an isomer such as 2,4-dichloro-1-ethoxybenzene, the ethoxy group would exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂O) protons, due to coupling with each other. The aromatic protons would appear as a set of multiplets in the downfield region of the spectrum. The exact chemical shifts and splitting patterns of these aromatic protons are highly dependent on the substitution pattern of the chlorine atoms on the benzene (B151609) ring, allowing for differentiation between isomers.

Predicted ¹H NMR Data for 2,4-dichloro-1-ethoxybenzene:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.4 | Triplet |

| CH₂O | 4.0 | Quartet |

| Aromatic-H | 6.8 - 7.4 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is influenced by the nature of the atoms attached to it.

In dichloroethoxybenzene, the carbon atoms of the ethoxy group will appear in the upfield region of the spectrum. The aromatic carbons will resonate in the downfield region, and their chemical shifts will be significantly affected by the positions of the chlorine and ethoxy substituents. The number of signals in the aromatic region can directly indicate the symmetry of the isomer. For example, a more symmetric isomer will show fewer signals than a less symmetric one.

Predicted ¹³C NMR Data for 2,4-dichloro-1-ethoxybenzene:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 15 |

| CH₂O | 64 |

| Aromatic C-O | 155 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-H | 115 - 130 |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In dichloroethoxybenzene, COSY would show a cross-peak between the methyl and methylene protons of the ethoxy group. It would also reveal the coupling network between the aromatic protons, helping to determine their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum of dichloroethoxybenzene would show cross-peaks connecting the signals of the ethoxy protons to their corresponding carbon signals, and the aromatic proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For dichloroethoxybenzene (C₈H₈Cl₂O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a compound with two chlorine atoms will show a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. For dichloroethoxybenzene, the loss of an ethyl radical (•C₂H₅) to form a dichlorophenoxy cation is a likely fragmentation. Another common fragmentation is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement.

Expected Fragmentation Data for Dichloroethoxybenzene in EI-MS:

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-C₂H₅]⁺ | Loss of an ethyl radical |

| [M-C₂H₄]⁺ | Loss of an ethene molecule |

| [C₆H₃Cl₂O]⁺ | Dichlorophenoxy cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of dichloroethoxybenzene, offering high accuracy and resolution that allows for the unambiguous determination of its elemental composition. chemrevise.orgnih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which helps in distinguishing between compounds with the same nominal mass but different elemental formulas. chemrevise.org

For dichloroethoxybenzene (C8H8Cl2O), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of 35Cl (~75%) and 37Cl (~25%), which further aids in the confirmation of the structure. docbrown.info

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide structural information by analyzing the fragmentation patterns of the molecular ion. The fragmentation of dichloroethoxybenzene isomers may be influenced by the substitution pattern on the aromatic ring. While the primary fragmentation might involve the loss of the ethoxy group or chlorine atoms, subtle differences in fragment intensities or the formation of unique product ions could potentially be used to differentiate between regioisomers. nih.govdtic.mil

Table 1: Theoretical Exact Masses of Dichloroethoxybenzene and Key Fragments

| Species | Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]+ (with 2 x 35Cl) | [C8H835Cl2O]+ | 189.9952 |

| Molecular Ion [M+2]+ (with 1 x 35Cl, 1 x 37Cl) | [C8H835Cl37ClO]+ | 191.9923 |

| Molecular Ion [M+4]+ (with 2 x 37Cl) | [C8H837Cl2O]+ | 193.9893 |

| Fragment: Loss of ethyl group | [C6H3Cl2O]+ | 160.9588 |

| Fragment: Loss of ethoxy group | [C6H4Cl2]+ | 145.9690 |

| Fragment: Loss of chlorine | [C8H8ClO]+ | 155.0264 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. wikipedia.org They provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. fiveable.melibretexts.org For dichloroethoxybenzene, the IR spectrum would exhibit characteristic bands for the aromatic ring, the ether linkage, and the carbon-chlorine bonds.

Key expected absorption regions include:

Aromatic C-H stretch: Typically found above 3000 cm-1. lumenlearning.comlibretexts.org

Aliphatic C-H stretch (of the ethoxy group): Occurring in the 2850-3000 cm-1 region. lumenlearning.comlibretexts.org

Aromatic C=C ring stretching: A series of bands in the 1400-1600 cm-1 region. fiveable.melumenlearning.com

C-O-C (ether) stretching: Strong absorptions are expected in the 1200-1000 cm-1 range.

C-Cl stretching: These absorptions typically appear in the fingerprint region, below 800 cm-1.

C-H out-of-plane bending: The pattern of these bands between 900-675 cm-1 can provide clues about the substitution pattern on the benzene ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for Dichloroethoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1400 |

| Ether C-O-C | Asymmetric & Symmetric Stretching | 1275 - 1000 |

| Aryl-Cl | Stretching | 800 - 600 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in strong signals for symmetric, non-polar bonds.

For dichloroethoxybenzene, Raman spectroscopy would be particularly useful for observing:

Symmetric aromatic ring breathing modes: These often give rise to strong and sharp bands.

C-Cl stretching vibrations: These are also typically strong in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural elucidation. The specific frequencies and relative intensities of the bands in both spectra can help to distinguish between the different isomers of dichloroethoxybenzene.

X-ray Absorption Spectroscopy (XAS) for Local Structural Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure of a specific element within a compound. wikipedia.org By tuning the X-ray energy to the absorption edge of a particular element, one can probe its immediate environment. wikipedia.org For dichloroethoxybenzene, XAS at the Chlorine (Cl) K-edge can be employed.

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region provides information on the oxidation state and coordination geometry of the absorbing atom. For organochlorine compounds, the features in the XANES region are sensitive to the nature of the carbon-chlorine bond. nih.govnih.gov

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of the neighboring atoms to the absorbing atom. Analysis of the EXAFS region could, in principle, determine the C-Cl bond length with high precision.

While a powerful technique, XAS is most commonly used for studying metals in coordination complexes or elements in solid-state materials. wikipedia.org Its application to a relatively simple organic molecule like dichloroethoxybenzene would be a specialized research endeavor, potentially useful for studying its interactions with surfaces or catalytic systems. nih.gov

Chromatographic Separation Techniques for Analysis and Purification

Chromatography is a fundamental set of techniques used to separate the components of a mixture. For the analysis of dichloroethoxybenzene, and particularly for the separation of its various isomers, chromatography is essential.

Gas Chromatography (GC) for Volatile Dichloroethoxybenzene Analysis

Given the volatile nature of dichloroethoxybenzene, Gas Chromatography (GC) is the most suitable technique for its analysis and separation. thermofisher.comresearchgate.net In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile phase (a carrier gas).

The separation of dichlorobenzene isomers, and by extension dichloroethoxybenzene isomers, can be challenging due to their similar boiling points and polarities. researchgate.netnih.govresearchgate.net The choice of the GC column is therefore critical. A long capillary column with a stationary phase that can exploit subtle differences in the isomers' shapes and dipole moments is typically required. chromforum.org Common stationary phases for this type of analysis include mid-polarity phases like those containing phenyl or cyanopropyl functional groups.

GC is often coupled with a detector for quantification. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) offers both high sensitivity and structural information, making GC-MS a powerful combination for the definitive identification and quantification of dichloroethoxybenzene isomers in various samples. nih.govunt.eduresearchgate.net

Table 3: Typical Gas Chromatography (GC) Parameters for Dichloroethoxybenzene Isomer Analysis

| Parameter | Typical Setting |

| Column | Capillary, 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) or similar mid-polarity phase |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at 5-10 °C/min to a final temperature of ~250 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Interface Temp. | 280 °C |

| MS Mode | Electron Ionization (EI) at 70 eV, scanning a mass range of 40-300 amu |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile or Complex Mixtures

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is better suited for analyzing dichloroethoxybenzene when it is part of complex mixtures containing non-volatile or thermally unstable components. wur.nl HPLC separates compounds based on their interaction with a solid stationary phase (e.g., packed column) and a liquid mobile phase.

A common HPLC method for aromatic compounds like dichloroethoxybenzene is reversed-phase chromatography. tums.ac.irsigmaaldrich.com In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sigmaaldrich.comepa.gov Detection is often achieved using a UV detector, as the benzene ring in dichloroethoxybenzene absorbs ultraviolet light at a characteristic wavelength (around 254-270 nm). sigmaaldrich.com This method allows for the direct analysis of aqueous samples with minimal preparation, which is advantageous for environmental monitoring or process control. wur.nl

Sample Preparation Strategies for Analytical Research

The accurate characterization of dichloroethoxybenzene in complex matrices necessitates robust sample preparation strategies to isolate the analyte from interfering substances and concentrate it to detectable levels. The choice of a specific preparation method is contingent upon the sample matrix (e.g., water, soil, biological tissues), the concentration of the analyte, and the analytical technique to be employed. env.go.jp Proper sample preparation is a critical step, as it can significantly impact the accuracy and precision of the final analytical result. epa.gov For volatile and semi-volatile organic compounds like dichloroethoxybenzene, preparation techniques aim to efficiently extract the analyte while minimizing the loss of the compound and the co-extraction of matrix components that could interfere with the analysis. nih.gov

Key considerations in the development of a sample preparation strategy include the selection of appropriate solvents and sorbents, optimization of extraction conditions (e.g., temperature, pH, time), and the incorporation of clean-up steps to remove interfering compounds. sigmaaldrich.comagilent.com For trace-level analysis, a concentration step is often required to ensure that the analyte concentration is above the detection limit of the analytical instrument. env.go.jp

Extraction Methods (e.g., Solvent Extraction, Solid-Phase Extraction)

Extraction is a fundamental step in the sample preparation process, designed to isolate dichloroethoxybenzene from the sample matrix. env.go.jp The selection of an appropriate extraction method is crucial for achieving high recovery rates and a clean extract.

Solvent Extraction

Liquid-liquid extraction (LLE) is a conventional and widely used method for the extraction of organic compounds from aqueous samples. scispace.com In this technique, an immiscible organic solvent is vigorously mixed with the aqueous sample, allowing the nonpolar dichloroethoxybenzene to partition into the organic phase. quora.com The choice of solvent is critical, with common options including dichloromethane and n-hexane, or a mixture of the two. academicjournals.orgresearchgate.net For solid samples, Soxhlet extraction can be employed, where the sample is continuously washed with a volatile solvent to extract the analyte. env.go.jp

Factors influencing the efficiency of solvent extraction include the choice of solvent, the solvent-to-sample ratio, pH of the aqueous sample, and mixing time. For chlorinated aromatic hydrocarbons, a mixture of n-hexane and dichloromethane has been shown to be effective. academicjournals.orgresearchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. sigmaaldrich.comscispace.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are then washed away, and the analyte is eluted with a small volume of a suitable solvent. phenomenex.com

For a compound like dichloroethoxybenzene, which is relatively nonpolar, a reversed-phase SPE sorbent such as C18-bonded silica would be appropriate. scispace.com The selection of the sorbent and the elution solvent is critical for achieving high recovery and a clean extract. windows.net

Table 1: Comparison of Extraction Methods for Chlorinated Aromatic Hydrocarbons

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents for Dichloroethoxybenzene Analogs |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established technique. | Can be time-consuming, requires large volumes of organic solvents, potential for emulsion formation. | Dichloromethane, Hexane, Ethyl acetate-acetone-water mixture. researchgate.net |

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | Efficient for solid samples, can achieve high recoveries. | Time-consuming, requires specialized glassware, uses a significant amount of solvent. | n-Hexane, Dichloromethane. env.go.jpacademicjournals.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through. | Reduced solvent consumption, high throughput, can be automated. | Method development can be required, potential for sorbent-analyte interactions. | C18-bonded silica, Polymeric sorbents. scispace.comwindows.net |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid, typically CO2. | Fast, uses environmentally friendly solvents, can be selective. | Requires specialized equipment, can be expensive. | Supercritical CO2 with co-solvents like n-hexane or dichloromethane. researchgate.net |

Concentration Techniques (e.g., Purge-and-Trap, Headspace Analysis)